Product packaging for Epimuscarine(Cat. No.:)

Epimuscarine

Cat. No.: B1254315
M. Wt: 174.26 g/mol
InChI Key: UQOFGTXDASPNLL-IWSPIJDZSA-N
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Description

Historical Perspectives on Muscarine (B1676868) Alkaloids and their Isomers

The history of muscarine alkaloids in research dates back to the 19th century with the isolation of muscarine from the mushroom Amanita muscaria. wikipedia.orgat.ua Early studies focused on the physiological effects of these compounds, particularly their parasympathomimetic activity, mimicking the action of acetylcholine (B1216132). wikipedia.orgat.uactdbase.org As analytical techniques advanced, researchers began to identify and characterize other related compounds, leading to the discovery of muscarine's stereoisomers. at.uaplos.org The recognition of these isomers highlighted the importance of stereochemistry in determining the biological properties of natural products. washington.edunih.gov

Natural Occurrence and Isolation from Fungal Species

Muscarine alkaloids, including epimuscarine, are primarily found in certain species of fungi. wikipedia.orgctdbase.orgresearchgate.net The isolation of these compounds typically involves extraction from fungal fruiting bodies followed by various chromatographic techniques to separate and purify the individual alkaloids. Early methods included paper chromatography and bioassays to detect muscarinic activity. institutoesfera.orgunodc.org More modern techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance thin-layer chromatography (HPTLC), allow for more precise identification and quantification of muscarine and its isomers. plos.orginstitutoesfera.orgnih.gov

Fungal Genera and Species Exhibiting this compound Presence

While muscarine is famously associated with Amanita muscaria, it is present in relatively low concentrations in this species compared to other psychoactive compounds like muscimol. wikipedia.orginstitutoesfera.orgnih.gov Fungal genera known for containing higher concentrations of muscarine and its isomers, including this compound, are primarily Inocybe and Clitocybe. wikipedia.orgresearchgate.netunodc.org Specific species within these genera, such as Inocybe geophylla and Clitocybe dealbata, have been reported to contain significant amounts of muscarine. wikipedia.orgresearchgate.netnih.gov this compound has been specifically identified in species like Inocybe geophylla and Amanita pantherina. institutoesfera.orgnih.govscribd.comchemistry-chemists.com Trace amounts of muscarine have also been detected in other genera like Entoloma, Mycena, Boletus, Hygrocybe, Lactarius, and Russula. wikipedia.orgnih.gov

This compound as a Stereoisomer within the Muscarine Alkaloid Family

Muscarine and its related compounds are characterized by a tetrahydrofuran (B95107) ring with multiple chiral centers. washington.edunih.govaskfilo.combartleby.com The core muscarine structure possesses three chiral centers, leading to a theoretical maximum of 2³ = 8 stereoisomers. washington.eduaskfilo.combartleby.com These stereoisomers include muscarine, this compound, allomuscarine, and epiallomuscarine, each having distinct configurations at the chiral carbons. at.uawashington.eduinstitutoesfera.org Muscarine itself typically refers to the (2S,4R,5S) stereoisomer. wikipedia.orgnih.govuni.lucdutcm.edu.cn this compound is another of these diastereomers, differing in the spatial arrangement of atoms at one or more of the chiral centers compared to muscarine. at.uawashington.eduinstitutoesfera.org The specific stereochemistry of this compound has been determined, for example, (+)-(2S,3S,5S)-epi-muscarine has been detected in A. pantherina. institutoesfera.orgchemistry-chemists.com The existence of these stereoisomers underscores the structural diversity within the muscarine alkaloid family.

Significance of this compound in Chemical Biology Research

The study of this compound and other muscarine isomers is significant in chemical biology research for several reasons. Their distinct stereochemistries provide valuable tools for investigating the structure-activity relationships of molecules that interact with muscarinic acetylcholine receptors. nih.govnih.govcdutcm.edu.cnnih.gov By comparing the binding affinities and biological effects of different isomers, researchers can gain insights into the specific spatial requirements for receptor activation or antagonism. nih.gov Furthermore, the presence and distribution of this compound and other isomers in various fungal species contribute to chemotaxonomic studies, helping to differentiate between species and understand the evolutionary pathways of alkaloid biosynthesis in fungi. plos.orgnih.gov Synthetic routes to this compound and its isomers have been developed, allowing for the production of these compounds for detailed pharmacological and biochemical studies. researchgate.netpsu.eduencyclopedia.pubmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20NO2+ B1254315 Epimuscarine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H20NO2+

Molecular Weight

174.26 g/mol

IUPAC Name

[(2R,4R,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium

InChI

InChI=1S/C9H20NO2/c1-7-9(11)5-8(12-7)6-10(2,3)4/h7-9,11H,5-6H2,1-4H3/q+1/t7-,8-,9-/m1/s1

InChI Key

UQOFGTXDASPNLL-IWSPIJDZSA-N

Isomeric SMILES

C[C@@H]1[C@@H](C[C@@H](O1)C[N+](C)(C)C)O

Canonical SMILES

CC1C(CC(O1)C[N+](C)(C)C)O

Synonyms

(+)-epimuscarine
epimuscarine

Origin of Product

United States

Stereochemical Investigations of Epimuscarine

Elucidation of Epimuscarine's Absolute and Relative Stereochemistry

The stereochemistry of muscarine (B1676868) and its isomers, including this compound, is defined by the configuration at the chiral centers within the tetrahydrofuran (B95107) ring and the attached substituents. This compound possesses three stereocenters. uniovi.es The elucidation of both the relative and absolute stereochemistry of these alkaloids has been a key area of research.

Early investigations into the structure of muscarine, which shares a core tetrahydrofuran structure with this compound, involved chemical degradation and synthesis. The absolute configuration of muscarine chloride was established through methods such as X-ray analysis. at.uachemistry-chemists.com For this compound, determining its stereochemistry similarly relies on a combination of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, and, where possible, X-ray crystallography. researchgate.networdpress.commdpi.com

Relative stereochemistry refers to the spatial arrangement of stereocenters within a molecule relative to each other. chemistrytalk.org Techniques like coupling constants in NMR spectroscopy and Nuclear Overhauser Effect (NOE) experiments are invaluable in determining these relationships for cyclic systems like the tetrahydrofuran ring in this compound. wordpress.com For instance, coupling constants between adjacent protons on the ring can provide information about their dihedral angles, indicating whether they are cis or trans to each other. NOE experiments reveal through-space interactions between protons, providing further constraints on the molecule's conformation and the relative orientation of substituents. wordpress.com

Absolute stereochemistry, on the other hand, defines the precise spatial arrangement of atoms of a chiral molecule in three dimensions (e.g., R or S configuration at each stereocenter). chemistrytalk.org Establishing absolute stereochemistry often requires correlating the compound to a molecule of known absolute configuration or using techniques like anomalous X-ray diffraction if a suitable crystal can be obtained. researchgate.netusm.edu In the context of synthetic studies, the absolute stereochemistry of this compound can be assigned if the synthesis originates from a starting material with a known absolute configuration and the stereochemical outcome of each reaction step is controlled and understood. cdnsciencepub.comresearchgate.netmdpi.comresearchgate.net

Diastereomeric Relationships within the Muscarine Alkaloid Series

Muscarine alkaloids constitute a series of stereoisomers that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms at the chiral centers. uniovi.es With three stereocenters, there are theoretically 2^3 = 8 possible stereoisomers (four pairs of enantiomers). These isomers include (+)-muscarine, (-)-muscarine, (+)-allo-muscarine, (-)-allo-muscarine, (+)-epimuscarine, (-)-epimuscarine, (+)-epi-allo-muscarine, and (-)-epi-allo-muscarine. uniovi.es

The specific diastereomeric relationships within the muscarine series have been explored through the synthesis and characterization of the individual isomers. uniovi.esacs.org Synthetic routes often aim to selectively produce specific diastereomers, allowing for the study of their unique properties and biological activities. cdnsciencepub.comresearchgate.netresearchgate.net

Here is a table illustrating the relationship between muscarine and some of its diastereomers:

AlkaloidRelative Stereochemistry (Tetrahydrofuran ring)
Muscarine(2S,4R,5S) (for the (+)-isomer) wikipedia.orgcdnsciencepub.com
This compound(related to Muscarine, but differs in configuration at one or more centers)
Allo-muscarine(related to Muscarine, but differs in configuration at one or more centers)
Epi-allo-muscarine(related to Muscarine, but differs in configuration at one or more centers)

Note: The specific relative stereochemistry for all isomers is complex and depends on the numbering convention and the reference isomer. The table provides the known configuration for (+)-muscarine as a point of reference.

Conformational Analysis and its Implications for Molecular Recognition

Conformational analysis studies the different spatial arrangements of a molecule that can be achieved through rotation around single bonds. ijpsr.com While the tetrahydrofuran ring in this compound provides some structural rigidity, the molecule can still adopt various conformations, particularly concerning the orientation of the hydroxymethyl and trimethylammonium substituents. The preferred conformation(s) of this compound in solution and when bound to its biological target are crucial for understanding its molecular recognition process.

Molecular recognition is the specific interaction between molecules through non-covalent forces, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. arxiv.org For this compound to exert its pharmacological effect as a muscarinic receptor agonist, it must bind to the receptor in a specific orientation that allows for productive interactions. The conformation of this compound at the binding site is therefore of paramount importance.

Studies involving spectroscopic methods, computational chemistry, and structure-activity relationship analysis of conformationally constrained analogs can provide insights into the preferred conformation(s) of this compound. ijpsr.comnih.govaps.org For example, NMR spectroscopy can provide information about the flexibility and preferred orientations of different parts of the molecule in solution. Computational methods, such as molecular mechanics and dynamics simulations, can explore the potential energy surface of this compound and identify low-energy conformations.

The binding of a ligand like this compound to a receptor often involves conformational changes in both the ligand and the receptor (induced fit) or the selection of a specific conformation from an ensemble of rapidly interconverting conformers (conformational selection). arxiv.orgnih.gov Understanding the conformational preferences of this compound and how they change upon binding to muscarinic receptors is essential for elucidating the molecular basis of its activity and for the design of new agonists or antagonists with desired properties.

Stereochemical Control in Synthetic Pathways towards this compound

The synthesis of enantiomerically pure this compound requires precise control over the stereochemical outcome of the reactions used to construct the molecule. Numerous synthetic strategies have been developed to access muscarine alkaloids and their stereoisomers, including this compound. wikipedia.orgcdnsciencepub.comuniovi.esat.uachemistry-chemists.comresearchgate.netmdpi.comresearchgate.netacs.orgacs.orgacs.orgnih.govucc.iethieme-connect.comresearchgate.netcdnsciencepub.comorganic-chemistry.orgfigshare.com These approaches often employ stereoselective or asymmetric synthesis techniques to establish the correct configuration at each chiral center.

Stereoselective reactions are those in which one stereoisomer is formed in preference to others from a single starting material. Asymmetric synthesis involves the use of chiral starting materials, chiral reagents, or chiral catalysts to induce the formation of a specific enantiomer. mdpi.comucc.ie

Key strategies employed in the stereocontrolled synthesis of this compound and related muscarine alkaloids include:

Utilizing Chiral Pool Starting Materials: Syntheses starting from readily available enantiomerically pure compounds, such as carbohydrates or amino acids, can transfer their inherent chirality to the product. cdnsciencepub.comuniovi.esresearchgate.net

Asymmetric Catalysis: Employing chiral catalysts, such as in Sharpless asymmetric dihydroxylation or asymmetric epoxidation, to create new stereocenters with high enantioselectivity. researchgate.netmdpi.comencyclopedia.pub

Diastereoselective Reactions: Designing reactions where the presence of existing stereocenters in the molecule influences the stereochemical outcome of a new bond formation, leading to a preference for one diastereomer over others. acs.orgnih.govorganic-chemistry.orgfigshare.comthieme-connect.com Examples include diastereoselective cycloadditions or additions to chiral carbonyl compounds.

Stereospecific Transformations: Reactions where the stereochemistry of the reactant dictates the stereochemistry of the product. For instance, certain cyclization reactions can proceed with high stereospecificity. cdnsciencepub.comresearchgate.netacs.org

Specific examples of reactions used in the synthesis of this compound include Sharpless asymmetric dihydroxylation researchgate.netmdpi.comencyclopedia.pub, regioselective epoxide ring opening researchgate.net, intramolecular SN2 cyclization researchgate.net, zinc-mediated allylation reactions wikipedia.orgcdnsciencepub.com, and formal [3+2]-cycloaddition reactions acs.orgacs.orgnih.govthieme-connect.com. The choice of reagents, reaction conditions, and the order of synthetic steps are carefully controlled to achieve the desired relative and absolute stereochemistry of this compound. cdnsciencepub.comresearchgate.netresearchgate.net

The development of efficient and stereoselective synthetic routes is crucial not only for obtaining pure this compound for biological evaluation but also for preparing its various stereoisomers to conduct comprehensive structure-activity relationship studies and gain a deeper understanding of the role of stereochemistry in their biological function. uniovi.esucc.ie

Advanced Synthetic Methodologies for Epimuscarine

Total Synthesis Approaches to Enantiopure Epimuscarine

Total synthesis approaches to enantiopure this compound often involve constructing the tetrahydrofuran (B95107) core structure with high control over the relative and absolute configuration of the stereocenters. Several research groups have reported successful total or formal total syntheses utilizing different key steps and chiral sources. researchgate.netacs.orgacs.org

Regioselective and Stereoselective Synthetic Transformations

Achieving high regioselectivity and stereoselectivity is paramount in this compound synthesis to ensure the formation of the desired isomer. Transformations that control the position of reactions on a molecule (regioselectivity) and the spatial arrangement of atoms (stereoselectivity) are crucial. Examples include controlled cyclization reactions and selective functional group transformations. researchgate.netresearchgate.netthieme-connect.commdpi.com For instance, regioselective epoxide ring opening and intramolecular SN2 cyclization have been employed in enantioselective approaches to this compound. researchgate.net Formal [3+2]-cycloaddition reactions have also been utilized to stereoselectively construct the tetrahydrofuran core. acs.orgacs.orgresearchgate.netthieme-connect.com

Utilization of Chiral Starting Materials in Asymmetric Synthesis

One common strategy in asymmetric synthesis is the use of readily available chiral starting materials, leveraging their inherent stereochemistry to direct the formation of new chiral centers in the target molecule. This is often referred to as the "chiral pool" approach. scribd.comtcichemicals.com In the context of this compound synthesis, chiral precursors serve as the foundation upon which the desired stereochemistry is built and elaborated. researchgate.netucc.ieucc.ie For example, (R)-PMB glycidyl (B131873) ether has been used as a starting material in an enantioselective synthesis of this compound. researchgate.net

Key Reaction Methodologies in this compound Synthesis

Several powerful reaction methodologies have been applied to the synthesis of this compound, enabling the construction of its complex stereochemical architecture.

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation (AD) is a widely used reaction for the enantioselective synthesis of chiral vicinal diols from alkenes. researchgate.netmdpi.comencyclopedia.pubresearchgate.net This reaction, catalyzed by osmium tetroxide in the presence of a chiral ligand (such as those derived from quinine), allows for the introduction of two hydroxyl groups to an alkene with high enantioselectivity. researchgate.netmdpi.comencyclopedia.pubresearchgate.net Sharpless asymmetric dihydroxylation has been reported as a key step in the total synthesis of this compound, contributing to the formation of chiral centers with defined stereochemistry. researchgate.netmdpi.comencyclopedia.pubresearchgate.netthieme-connect.com The choice of chiral ligand, such as AD-mix-β or (DHQD)2-PHAL, can influence the enantiomeric outcome. researchgate.netresearchgate.net

Formal [3+2]-Cycloaddition Reactions

Formal [3+2]-cycloaddition reactions provide an efficient route to construct five-membered rings, such as the tetrahydrofuran core of this compound. acs.orgacs.orgresearchgate.netthieme-connect.comacs.org These reactions involve the combination of a three-atom component and a two-atom component. In this compound synthesis, formal [3+2]-cycloadditions involving allylsilanes and aldehydes have been employed to stereoselectively generate the tetrahydrofuran ring system. acs.orgacs.orgresearchgate.netthieme-connect.com This methodology allows for the controlled formation of multiple stereocenters in a single step. For instance, the reaction of an aldehyde with an allylsilane in the presence of a Lewis acid can yield tetrahydrofuran cycloadducts with good stereoselectivity. acs.orgacs.org

Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations to leverage the high chemo-, regio-, and stereoselectivity often offered by enzymes. ucc.ieucc.ieuniovi.esacs.org This approach can be particularly useful for creating chiral centers and achieving high enantiomeric purity. Chemoenzymatic routes to enantiopure hydroxytetrahydrofurans, including this compound and its analogues, have been explored. ucc.ieucc.ie These strategies can involve enzyme-catalyzed steps, such as kinetic resolution or asymmetric transformations, integrated into a synthetic sequence alongside traditional chemical reactions. ucc.ieuniovi.es For example, lipase-catalyzed hydrolysis has been utilized in chemoenzymatic approaches to muscarine (B1676868) derivatives. uniovi.es

Here is a summary of key synthetic methodologies for this compound:

MethodologyKey TransformationExamples in this compound Synthesis
Sharpless Asymmetric DihydroxylationEnantioselective vicinal diol formation from alkenesIntroduction of hydroxyl groups with controlled stereochemistry. researchgate.netmdpi.comencyclopedia.pubresearchgate.netthieme-connect.com
Formal [3+2]-CycloadditionConstruction of five-membered ringsFormation of the tetrahydrofuran core from allylsilanes and aldehydes. acs.orgacs.orgresearchgate.netthieme-connect.comacs.org
Chemoenzymatic SynthesisCombination of chemical and enzymatic stepsUtilization of enzymes for stereoselective transformations. ucc.ieucc.ieuniovi.esacs.org
Zinc-Mediated Allylation and Iodocyclization

One approach to the synthesis of this compound involves the application of zinc-mediated allylation followed by an iodocyclization reaction. This methodology leverages the reactivity of organozinc reagents to introduce an allyl group with controlled stereochemistry, setting the stage for subsequent cyclization.

A concise synthesis of (+)-muscarine and (+)-epimuscarine from S-(-)-ethyl lactate (B86563) utilized a zinc-mediated allylation reaction in aqueous media. This reaction with a chiral α-alkoxy aldehyde intermediate (derived from S-(-)-ethyl lactate) and allyl bromide in the presence of zinc powder and ammonium (B1175870) chloride catalyst resulted in a mixture of anti and syn diastereomers. cdnsciencepub.comresearchgate.net Specifically, treatment of aldehyde 4 with allyl bromide and zinc powder in water with NH4Cl catalyst gave a 71:29 anti:syn mixture of diastereomers 5a and 5b. cdnsciencepub.com

The diastereomer 5b, obtained from this allylation, was then subjected to iodocyclization. Treatment of 5b with iodine in acetonitrile (B52724) at 0 °C yielded the cyclized product 6b. cdnsciencepub.com This iodocyclization step is crucial for forming the tetrahydrofuran ring. Subsequent treatment of 6b with excess trimethylamine (B31210) in ethanol (B145695) furnished (+)-epimuscarine (7). cdnsciencepub.comresearchgate.net This sequence highlights the utility of zinc-mediated allylation in generating key intermediates for the stereoselective construction of the this compound core.

StepReactantsConditionsProductsYieldDiastereomeric Ratio (anti:syn)Citation
Zinc-Mediated Allylation of AldehydeAldehyde 4, Allyl bromide, Zinc powder, NH4ClWater, Room temperature, 3 hDiastereomers 5a and 5b85%71:29 cdnsciencepub.com
Iodocyclization of Diastereomer 5bDiastereomer 5b, IodineCH3CN, 0 °CCyclized product 6b85%- cdnsciencepub.com
Conversion to this compoundCyclized product 6b, TrimethylamineEthanol(+)-Epimuscarine (7)Not specified- cdnsciencepub.comresearchgate.net
Intramolecular SN2 Cyclization Pathways

Intramolecular SN2 cyclization reactions represent another significant strategy for the construction of the tetrahydrofuran ring system found in this compound. This approach typically involves an appropriately functionalized precursor where a nucleophilic oxygen atom attacks an electrophilic carbon center within the same molecule, leading to ring closure.

One synthetic route to this compound involves a regioselective epoxide ring opening followed by an intramolecular SN2 cyclization. researchgate.net In a synthesis reported by Gehlawat et al. in 2020, a key step in the total synthesis of this compound alkaloid involved cyclization by a bimolecular nucleophilic substitution reaction. researchgate.net This suggests an intramolecular SN2 process was employed to form the cyclic ether. Another study exploring chemoenzymatic routes to hydroxytetrahydrofurans, including this compound, also describes the application of intramolecular SN2 cyclization. ucc.ieucc.ie

While specific detailed reaction conditions and yields for the intramolecular SN2 cyclization step leading directly to this compound were not extensively detailed in the provided snippets, the principle involves the precise positioning of a leaving group and a nucleophilic oxygen (often an alkoxide) to facilitate the desired ring formation with control over the resulting stereochemistry. The success of this method relies heavily on the design of the precursor molecule to favor the intramolecular reaction pathway and achieve the correct stereochemical outcome at the newly formed stereocenter.

Epoxide Ring Opening Reactions

Epoxide ring opening reactions are versatile transformations widely utilized in organic synthesis, including the synthesis of cyclic ethers like the tetrahydrofuran core of this compound. The inherent strain in the three-membered epoxide ring makes it susceptible to nucleophilic attack, leading to ring cleavage and the formation of new functional groups and stereocenters.

In the context of this compound synthesis, epoxide ring opening can be employed to introduce functionality and set the stereochemistry at various positions on the tetrahydrofuran ring. A reported total synthesis of this compound alkaloid utilized the cleavage of an epoxide ring as one of the key reactions. researchgate.net Epoxide ring opening reactions can proceed under either acidic or basic conditions, influencing the regioselectivity of the nucleophilic attack, particularly in asymmetric epoxides. libretexts.org Under basic conditions, the nucleophile typically attacks the less substituted carbon, while under acidic conditions, the attack favors the more substituted carbon due to the stabilization of the developing positive charge in the transition state. libretexts.org

A review on the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids specifically mentions epi-muscarine as a target synthesized involving epoxide chemistry. rsc.org Another publication discussing chemoenzymatic routes to hydroxytetrahydrofurans, including this compound, also highlights regioselective epoxide ring opening as a key transformation. researchgate.net The stereochemical outcome of the ring opening is crucial; typically, SN2-like opening results in inversion of configuration at the attacked carbon center. libretexts.org This stereospecificity is vital for establishing the correct relative configuration of the stereocenters in this compound.

Synthesis of this compound Analogues and Structural Derivatives

The synthesis of this compound analogues and structural derivatives is an active area of research, driven by the desire to explore the structure-activity relationships of muscarinic ligands and develop new compounds with modified pharmacological profiles. These synthetic efforts often build upon the methodologies established for the synthesis of this compound itself, adapting them to incorporate different substituents or modify the core structure.

Several studies have reported the synthesis of muscarine analogues. ucc.ieucc.ieclockss.org These syntheses often involve similar key steps to those used for this compound, such as cyclization reactions and functional group transformations, but applied to different starting materials or intermediates. For instance, a methodology involving the mesylation of tetrahydrofuryl diols and subsequent displacement with selected amines has been outlined for the preparation of novel muscarine analogs. clockss.org This approach allows for the introduction of various amine functionalities, leading to a diverse set of derivatives.

Another strategy involves modifying the side chain or the tetrahydrofuran ring of this compound or its precursors. Research into chemoenzymatic routes has also contributed to the synthesis of analogues. ucc.ieucc.ie The synthesis of all four enantiomers of an analogue of desmethylmuscarine has been described, illustrating the ability to control stereochemistry in the synthesis of these related compounds. ucc.ieucc.ie These synthetic efforts provide a library of compounds that can be evaluated to understand how structural changes impact binding affinity and activity at muscarinic receptors.

Comparative Analysis of Synthetic Efficiencies and Stereocontrol

Intramolecular SN2 cyclization pathways and epoxide ring opening reactions are powerful tools for constructing the tetrahydrofuran core with defined stereochemistry. The stereocontrol in SN2 cyclizations is typically high, leading to inversion of configuration at the reaction center. Similarly, epoxide ring opening reactions are generally stereospecific, resulting in trans products from cyclic epoxides. libretexts.org The choice between acidic or basic conditions in epoxide opening allows for regiochemical control in asymmetric substrates. libretexts.org

Molecular Interactions and Receptor Pharmacology of Epimuscarine

Characterization of Epimuscarine as a Muscarinic Acetylcholine (B1216132) Receptor Agonist

This compound acts as a muscarinic agonist, binding to mAChRs and mimicking the effects of the neurotransmitter acetylcholine smolecule.com. Muscarinic receptors are named for their selective activation by muscarine (B1676868), differentiating them from nicotinic acetylcholine receptors, which are comparatively unresponsive to muscarine wikipedia.org. Agonists like this compound directly activate these receptors by binding to them mdpi.com.

Radioligand Binding Assay Methodologies for Receptor Affinity and Selectivity

Radioligand binding assays are considered a standard method for determining the affinity and selectivity of ligands for target receptors giffordbioscience.com. These assays involve using a radioactively labeled ligand (radioligand) to quantify its binding to the receptor oncodesign-services.com. By measuring the binding interactions, information about receptor-ligand affinity and receptor concentration can be obtained sci-hub.se.

Saturation Binding Studies for K_D and B_max Determination

Saturation binding studies are performed to determine the equilibrium dissociation constant (K_D) of the radioligand and the maximum number of binding sites (B_max) in a tissue or cell preparation giffordbioscience.comgraphpad.com. In these experiments, increasing concentrations of the radioligand are incubated with the receptor preparation until equilibrium is reached giffordbioscience.comuah.es. Total binding, which includes both specific and nonspecific binding, is measured. Nonspecific binding is typically determined in the presence of a high concentration of an unlabeled ligand that competes for the specific binding sites graphpad.com. Specific binding is then calculated by subtracting nonspecific binding from total binding graphpad.com.

The K_D represents the concentration of the radioligand at which half of the receptor sites are occupied at equilibrium, indicating the affinity of the radioligand for the receptor; a lower K_D signifies higher affinity uah.esturkupetcentre.net. B_max represents the total density or concentration of receptors in the sample that can bind the radioligand uah.esturkupetcentre.net. Data from saturation studies are often fitted to a one-site specific binding model to estimate K_D and B_max mdpi.com.

Competition Binding Studies for K_i Determination

Competition binding studies are used to determine the affinity of unlabeled compounds, such as this compound, for a receptor site giffordbioscience.comoncodesign-services.com. These assays involve incubating a fixed concentration of a radioligand with varying concentrations of the unlabeled test compound giffordbioscience.comoncodesign-services.com. The ability of the unlabeled compound to inhibit the binding of the radioligand to the receptor is measured oncodesign-services.com.

The result of a competition binding assay is typically an IC50 value, which is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand oncodesign-services.com. The IC50 value can then be converted to an equilibrium inhibition constant (K_i) using the Cheng-Prusoff equation, which takes into account the concentration and K_D of the radioligand mdpi.comnih.gov. The K_i value represents the affinity of the unlabeled compound for the receptor oncodesign-services.com. Competition binding assays can also provide information about the competitive nature of the molecule for its target oncodesign-services.com.

Interactions with Muscarinic Acetylcholine Receptor Subtypes (M1-M5)

There are five known subtypes of muscarinic acetylcholine receptors, designated M1, M2, M3, M4, and M5 wikipedia.orgmdpi.comsigmaaldrich.com. These subtypes are encoded by different genes and are expressed in various tissues throughout the body, mediating a wide range of physiological responses mdpi.comsigmaaldrich.com. While muscarine itself is often described as nonselective, the interaction profile of this compound with these individual subtypes is crucial for understanding its specific pharmacological effects. Research interest exists in developing compounds with selective action on specific muscarinic receptor subtypes mdpi.com.

G-Protein Coupled Signaling Mechanisms (Gq, Gi)

Muscarinic acetylcholine receptors are members of the superfamily of G protein-coupled receptors sigmaaldrich.com. Upon activation by an agonist like acetylcholine or this compound, these receptors couple to and activate heterotrimeric G proteins, initiating intracellular signaling cascades sigmaaldrich.comnih.gov. The five muscarinic receptor subtypes couple to different classes of G proteins, leading to distinct downstream effects mdpi.comwikipedia.orgnih.gov.

The odd-numbered subtypes (M1, M3, and M5) primarily couple to Gq/11 proteins mdpi.comsigmaaldrich.comwikipedia.orgnih.gov. Activation of Gq/11 leads to the activation of phospholipase C-beta (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) sigmaaldrich.comnih.govelifesciences.org. IP3 causes the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC) sigmaaldrich.comelifesciences.org. This signaling pathway is generally associated with excitatory responses mdpi.com.

The even-numbered subtypes (M2 and M4) primarily couple to Gi/o proteins mdpi.comsigmaaldrich.comwikipedia.orgnih.gov. Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in a decrease in the production of cyclic adenosine (B11128) monophosphate (cAMP) wikipedia.orgsigmaaldrich.comnih.gov. This pathway is generally associated with inhibitory responses mdpi.com. Gi/o proteins can also directly modulate ion channels mu.edu.iqsigmaaldrich.com.

Modulation of Cellular Excitability via Ion Channels

Muscarinic receptor activation can modulate cellular excitability by influencing the activity of various ion channels smolecule.comucl.ac.uk. Unlike nicotinic receptors, which are ligand-gated ion channels themselves, muscarinic receptors are GPCRs and their effects on ion channels are indirect, mediated through G proteins and downstream signaling molecules ucl.ac.uk.

Gq-coupled receptors (M1, M3, M5) can modulate ion channels through the IP3/DAG/PKC pathway and the resulting changes in intracellular calcium sigmaaldrich.comelifesciences.org. For example, activation of M1 or M3 receptors can lead to the inhibition of certain potassium channels, such as M-type K+ channels (Kv7 channels), which contributes to slow neuronal excitation sigmaaldrich.comucl.ac.uk. They can also activate cation channels ucl.ac.uk.

Gi/o-coupled receptors (M2, M4) can directly modulate ion channels via the βγ subunits of the activated G protein sigmaaldrich.comucl.ac.uk. A well-established example is the activation of G protein-gated inwardly rectifying potassium channels (GIRKs), also known as IKACh channels, by M2 receptors in the heart, which leads to an increase in potassium efflux and hyperpolarization, slowing heart rate sigmaaldrich.comnih.govfrontiersin.org. Gi/o signaling can also inhibit adenylyl cyclase, reducing cAMP levels, which can indirectly affect the activity of ion channels regulated by protein kinase A sigmaaldrich.comnih.gov.

The specific effects of this compound on cellular excitability would depend on the muscarinic receptor subtypes it interacts with and the types of ion channels modulated by those subtypes in a given cell type.

Structure-Activity Relationship (SAR) Studies of this compound and its Stereoisomers

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. In the context of muscarinic agonists, SAR studies involving muscarine stereoisomers, including this compound, have aimed to delineate the structural features necessary for receptor binding and activation nih.govdss.go.thnih.gov.

This compound is one of the eight possible stereoisomers of muscarine nih.govwashington.edu. These stereoisomers differ in the spatial arrangement of atoms around their chiral centers, which can significantly influence their interaction with receptors nih.govwashington.eduscribd.com. Early studies comparing the activity of muscarine stereoisomers highlighted the importance of specific stereochemistry for potent muscarinic activity dss.go.th. For instance, natural (+)-muscarine demonstrated significantly higher activity compared to its enantiomer and other stereoisomers in functional assays nih.govdss.go.th.

The presence and orientation of functional groups, such as the hydroxyl group and the quaternary ammonium (B1175870) group, within the rigid tetrahydrofuran (B95107) ring system of muscarine stereoisomers are critical determinants of their affinity and efficacy at muscarinic receptors dss.go.th. SAR studies indicate that a correctly oriented hydroxyl group and a methyl group at specific positions on the tetrahydrofuran ring are important for muscarinic activity dss.go.th.

Stereoselective Receptor Recognition

Muscarinic receptors exhibit stereoselective recognition, meaning they can distinguish between different stereoisomers of a ligand nih.govwashington.edu. This stereoselectivity is a fundamental aspect of drug-receptor interactions and arises from the specific three-dimensional structure of the receptor binding site washington.eduscribd.com.

Research has shown that the binding affinity and functional potency of muscarine stereoisomers vary considerably across the different muscarinic receptor subtypes (M1-M5) nih.gov. For example, while natural (+)-muscarine shows preferential affinity for the M2 receptor subtype, the binding profiles and potencies of other stereoisomers, including this compound, differ nih.gov. This stereoselective recognition underlies the distinct pharmacological profiles of the muscarine stereoisomers. The precise spatial arrangement of the atoms in each stereoisomer dictates how effectively it can fit into the binding pocket of a particular receptor subtype and induce a conformational change leading to activation washington.eduscribd.com.

In Vitro Pharmacological Profiling in Recombinant Cell Lines and Native Tissues

In vitro pharmacological profiling is essential for characterizing the activity of compounds like this compound in controlled laboratory settings using isolated cells, tissues, or enzymes porsolt.comorbismedicines.combiotenicpharma.in. This approach allows researchers to assess the direct interaction of compounds with specific biological targets and gain insights into their mechanisms of action porsolt.com.

Studies on muscarine stereoisomers, including this compound, have been conducted using both recombinant cell lines expressing specific muscarinic receptor subtypes and native tissues that endogenously express these receptors nih.govnih.gov. Recombinant cell lines, such as Chinese hamster ovary (CHO) cells or HEK-293 cells transfected with individual human muscarinic receptor subtypes (M1-M5), are valuable tools for studying the activity of compounds at a single receptor subtype in isolation nih.govgenscript.comrevvity.commybiosource.comnih.gov. These studies can provide data on receptor binding affinity (e.g., Ki values) and functional potency (e.g., EC50 values) for stimulating or inhibiting downstream signaling pathways nih.govnih.govgenscript.com.

Pharmacological profiling in native tissues, such as guinea pig atria (rich in M2 receptors) or ileum (containing a mixed population of M2 and M3 receptors), allows for the assessment of compound activity in a more physiologically relevant context, albeit with the complexity of multiple receptor subtypes and downstream signaling pathways nih.govdss.go.th.

Data from such in vitro studies have demonstrated that this compound exhibits muscarinic activity, although typically with lower potency compared to natural (+)-muscarine dss.go.th. For example, some studies reported that this compound had significantly lower activity than (+)-muscarine in functional assays on isolated tissues nih.govdss.go.th. The specific activity and receptor subtype selectivity of this compound can be quantified through these in vitro methods, providing crucial data for understanding its pharmacological profile.

While specific detailed data tables for this compound's activity across all subtypes and tissues were not extensively found in the provided snippets, the general approach involves determining parameters like binding constants (Ki) in receptor binding assays and EC50 values in functional assays measuring responses such as calcium mobilization, adenylyl cyclase inhibition, or phosphatidylinositol hydrolysis nih.govnih.govgenscript.commybiosource.com.

For example, studies on the stereoisomers of muscarine in membranes from cerebral cortex (M1), heart (M2), and salivary glands (M3) showed varying binding affinities nih.gov. Functional assays in guinea pig atria (M2) and ileum (M2 and M3) also revealed differences in potency among the isomers nih.gov. Natural (+)-muscarine was found to be significantly more potent than its enantiomer and other isomers in these functional tests nih.gov. This compound, as a diastereomer of muscarine, would be included in such comparative studies to determine its relative potency and efficacy.

Table 1: Relative Muscarinic Activity of Muscarine Stereoisomers (Illustrative based on search results)

CompoundRelative Activity (vs. Acetylcholine)Tissue/Receptor StudiedSource (Illustrative)
(+)-Muscarine~200-800 times greaterVarious tissues dss.go.th
(-)-MuscarineSignificantly lower than (+)-MuscarineVarious tissues nih.govdss.go.th
(±)-Epimuscarine~1/300th of (±)-muscarineVarious tissues dss.go.th
(+)-Epimuscarine~1/300th of acetylcholineVarious tissues dss.go.th
(±)-Allomuscarine~1/150th of (±)-muscarineVarious tissues dss.go.th
(±)-Epiallomuscarine~1/100th of (±)-muscarineVarious tissues dss.go.th

Advanced Analytical Methodologies in Epimuscarine Research

Chromatographic Techniques for Epimuscarine Detection and Quantification

Chromatography is a cornerstone of analytical toxicology, allowing for the separation of complex mixtures and the isolation of target analytes. For a non-volatile compound like this compound, liquid chromatography is the method of choice, while gas chromatography can be employed for the analysis of associated volatile metabolites in a sample.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the reference methodology for the detection of many fungal toxins due to its high sensitivity and selectivity. mdpi.commdpi.com This technique is ideally suited for the analysis of this compound, an isomer of muscarine (B1676868). Comprehensive LC-MS/MS methods have been developed for the simultaneous detection of multiple mushroom toxins, including muscarine, in various samples such as mushrooms, serum, urine, and simulated gastric fluid. mdpi.com

The general workflow involves an extraction of the analyte from the sample matrix, often using an aqueous or organic solvent mixture. mdpi.com This is followed by chromatographic separation on a suitable column, such as an ACQUITY UPLC HSS T3 column, which is effective for polar compounds. mdpi.com Gradient elution with a mobile phase consisting of components like water with ammonium (B1175870) fluoride (B91410) and methanol (B129727) allows for the effective separation of this compound from other sample constituents. mdpi.com

Following separation, the analyte is ionized, typically using electrospray ionization (ESI) in positive mode, and introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) is then used for highly selective detection and quantification through multiple reaction monitoring (MRM). researchgate.net This involves selecting the precursor ion of this compound and then monitoring for specific product ions after fragmentation. This high degree of selectivity minimizes the potential for interference from the sample matrix. mdpi.com The method's performance is assessed through validation parameters including linearity, limits of quantification (LOQ), accuracy, and precision. mdpi.com

Interactive Table: Typical LC-MS/MS Parameters for Muscarine Isomer Analysis

Parameter Value/Condition
Chromatography System Waters ACQUITY UPLC
Column ACQUITY UPLC® HSS T3 (100 mm × 2.1 mm, 1.7 μm)
Mobile Phase A Water with 1 mM ammonium fluoride
Mobile Phase B Methanol
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Positive (ESI+)
Mass Spectrometer Waters Xevo TQ-XS
Acquisition Mode Multiple Reaction Monitoring (MRM)

While this compound itself is not volatile, the analysis of volatile organic compounds (VOCs) from a sample containing this compound can provide a broader chemical profile of the source, such as a particular mushroom species. nih.gov Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for identifying these volatile metabolites. researchgate.net

Sample preparation for GC analysis of volatiles can involve methods like headspace solid-phase microextraction (HS-SPME), which is a solvent-free technique for extracting VOCs from a sample. nih.gov The extracted volatiles are then separated on a capillary column (e.g., HP5) and identified based on their retention times and mass spectra, which can be compared against spectral libraries like the NIST library. nih.govresearchgate.net This approach can help in the characterization of mushroom species by creating a "fingerprint" of their volatile components. researchgate.net

Spectroscopic and Diffraction Methods for Structural Elucidation

While chromatographic methods are excellent for detection and quantification, spectroscopic and diffraction techniques are essential for the definitive structural elucidation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution. core.ac.uk NMR provides detailed information about the chemical environment of individual atoms (chemical shift), the connectivity of atoms through chemical bonds (coupling constants), and the spatial proximity of atoms (Nuclear Overhauser Effect). core.ac.ukamazonaws.com

Interactive Table: Common NMR Experiments for Structural Elucidation

Experiment Information Provided
¹H NMR Number and type of protons, relative ratios.
¹³C NMR Number and type of carbon atoms.
COSY ¹H-¹H correlations through bonds (typically 2-3 bonds).
HSQC Direct ¹H-¹³C correlations (one bond).
HMBC Long-range ¹H-¹³C correlations (2-3 bonds).
NOESY ¹H-¹H correlations through space, indicating spatial proximity.

The process involves irradiating a crystal with X-rays and measuring the diffraction pattern produced. webmineral.com The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. nih.gov While obtaining suitable crystals can be a challenge, the resulting structural information is considered the gold standard for molecular structure determination. In cases where single crystals are not available, powder X-ray diffraction (PXRD) can be used to analyze microcrystalline material, providing information about the crystal lattice and helping to identify different polymorphic forms. nih.gov

Development and Optimization of Research-Oriented Analytical Methods

The development of new analytical methods for this compound research, or the optimization of existing ones, is a systematic process aimed at achieving specific analytical goals, such as lower detection limits, higher throughput, or improved accuracy. ijrpb.com

The process begins with defining the analytical objectives, including the analyte of interest (this compound), the sample matrices, and the required sensitivity and selectivity. nih.gov This is followed by method development, where key parameters are investigated and optimized. For an LC-MS/MS method, this would include the selection of the appropriate column, mobile phase composition, gradient profile, and mass spectrometric conditions. nih.gov

Once a preliminary method is established, it undergoes optimization to enhance its performance. This may involve systematically adjusting parameters one at a time or using experimental design approaches to efficiently identify the optimal conditions. ijrpb.com Finally, the method must be validated to ensure it is fit for its intended purpose. Method validation is a comprehensive process that assesses parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), and robustness. nih.gov A well-validated method provides confidence in the reliability of the analytical data generated in this compound research.

Principles of Analytical Quality by Design (AQbD) in Research Method Development

Analytical Quality by Design (AQbD) is a systematic approach to method development that emphasizes a thorough understanding of the method's variables and their impact on performance. americanpharmaceuticalreview.comglobalresearchonline.net This proactive approach aims to build quality into the analytical method from the outset, ensuring it is "fit for purpose" and robust throughout its lifecycle. americanpharmaceuticalreview.compharm-int.com The application of AQbD principles to the development of analytical methods for this compound research involves several key stages, beginning with a clear definition of the method's objectives and culminating in a well-defined control strategy. mdpi.com

The foundational step in AQbD is the establishment of the Analytical Target Profile (ATP) . pharm-int.combiomedpharmajournal.org The ATP is a predefined statement of the desired performance characteristics of the analytical method for this compound. It outlines what needs to be measured and the required quality of those measurements. For instance, an ATP for a method to quantify this compound in a research sample might specify the required accuracy, precision, and measurement range.

Following the definition of the ATP, the next step involves identifying the Critical Quality Attributes (CQAs) of the analytical method. CQAs are the properties of the method's output that need to be controlled to ensure the desired quality. For an this compound assay, CQAs could include peak purity, resolution from potential impurities, and assay sensitivity.

A crucial element of AQbD is risk assessment , which is used to identify and rank the analytical method parameters that could potentially impact the CQAs. globalresearchonline.netbiomedpharmajournal.org These parameters are known as Critical Method Parameters (CMPs) . For a High-Performance Liquid Chromatography (HPLC) method for this compound, CMPs might include the mobile phase composition, pH, column temperature, and flow rate.

Once the CMPs are identified, Design of Experiments (DoE) is employed to systematically study the effects of these parameters on the CQAs. pharm-int.comresearchgate.net DoE allows for the simultaneous variation of multiple parameters, enabling an efficient and comprehensive understanding of their interactions. The data from these experiments are then used to establish a Method Operable Design Region (MODR) . americanpharmaceuticalreview.comresearchgate.net The MODR is a multidimensional space where the method is known to consistently meet its performance criteria, providing operational flexibility.

Finally, a control strategy is developed to ensure the method remains in a state of control throughout its use. This includes setting appropriate system suitability criteria and defining procedures for monitoring the method's performance over time.

AQbD StageDescriptionExample Application in this compound HPLC Method Development
Analytical Target Profile (ATP)Define the goals and performance requirements of the analytical method. pharm-int.comTo develop a stability-indicating HPLC method for the quantification of this compound in the presence of its degradation products with an accuracy of 98-102% and precision of ≤2% RSD.
Critical Quality Attributes (CQAs)Identify key method outputs that reflect its quality. globalresearchonline.netResolution between this compound and its closest eluting impurity, peak tailing factor, and assay sensitivity (Limit of Quantification).
Risk AssessmentIdentify and rank method parameters that could impact CQAs. biomedpharmajournal.orgUsing an Ishikawa (fishbone) diagram to identify potential variables such as mobile phase pH, organic solvent ratio, and column temperature.
Design of Experiments (DoE)Systematically study the influence of Critical Method Parameters (CMPs) on CQAs. pharm-int.comA central composite design to study the effects of mobile phase pH and organic solvent percentage on the resolution and tailing factor of the this compound peak.
Method Operable Design Region (MODR)Establish a robust operating range for the method. americanpharmaceuticalreview.comresearchgate.netDefining a range for mobile phase pH (e.g., 3.0-3.5) and organic content (e.g., 40-45%) where the method consistently meets the predefined ATP.
Control StrategyImplement measures to ensure ongoing method performance.Setting system suitability criteria (e.g., resolution > 2.0, tailing factor < 1.5) and a schedule for periodic method performance verification.

Method Suitability and Performance Evaluation for Research Applications

Once an analytical method for this compound has been developed using AQbD principles, its suitability and performance must be rigorously evaluated to ensure it is appropriate for its intended research application. This evaluation involves assessing a range of performance characteristics, often guided by international guidelines such as those from the International Council for Harmonisation (ICH).

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound research, this would involve demonstrating that the analytical signal is solely from this compound and not from any related substances.

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. The linearity of an this compound assay would be determined by analyzing a series of standards at different concentrations and evaluating the correlation coefficient of the calibration curve.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing samples with known concentrations of this compound (e.g., spiked placebo) and expressing the results as a percentage recovery.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision).

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are important performance characteristics for the analysis of low levels of this compound or its impurities. The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an this compound HPLC method, robustness would be evaluated by making small changes to parameters such as mobile phase pH, column temperature, and flow rate and observing the effect on the analytical results.

The following table presents hypothetical performance data for a newly developed HPLC method for the quantification of this compound, illustrating the typical parameters evaluated.

Performance CharacteristicParameterAcceptance CriteriaHypothetical Result for this compound Method
SpecificityPeak PurityPeak purity index > 0.990.998
Resolution from ImpuritiesResolution > 2.02.5
LinearityRange-1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.9990.9995
AccuracyRecovery98.0 - 102.0%100.5%
PrecisionRepeatability (RSD)≤ 2.0%0.8%
Intermediate Precision (RSD)≤ 2.0%1.2%
SensitivityLOD-0.1 µg/mL
LOQ-0.3 µg/mL
Robustness% Change in Results≤ 5.0%2.3%

Emerging Research Frontiers and Future Directions for Epimuscarine Studies

Exploration of Epimuscarine's Role in Fungal Ecological Interactions

Fungi engage in a wide array of ecological interactions, acting as decomposers, symbionts, and pathogens. nih.govlumenlearning.comlongdom.org The presence of compounds like this compound in fungi suggests potential roles in these complex relationships. While the specific ecological function of this compound is not extensively documented in the provided search results, research into fungal ecology broadly highlights the importance of fungal metabolites in mediating interactions with other organisms and the environment. nih.govlongdom.orgmdpi.comnih.govfrontiersin.org Fungi utilize diverse metabolic capabilities to break down organic matter and cycle nutrients, which is crucial for ecosystem health. lumenlearning.comlongdom.orgresearchgate.net They also form symbiotic relationships, such as mycorrhizae with plants, where chemical signaling plays a vital role. lumenlearning.comlongdom.orgfrontiersin.org Investigating the distribution and concentration of this compound in different fungal species and under varying environmental conditions could shed light on its specific contribution to fungal defense mechanisms, communication between organisms, or nutrient acquisition processes within these ecological networks. The study of fungal interactions with insects and plants, mediated by various compounds, provides a framework for understanding the potential ecological roles of this compound. nih.govfrontiersin.org

Design and Synthesis of Novel this compound-Based Molecular Probes

The development of molecular probes is essential for studying biological processes with high specificity. optica.orgnih.gov this compound's structural relationship to muscarine (B1676868), a known cholinergic agonist, makes it a potential scaffold for designing probes to investigate muscarinic receptors and the cholinergic system. Research in this area involves the synthesis of modified this compound analogs with attached labels (e.g., fluorescent tags, radioisotopes) that allow for their detection and tracking in biological systems. nih.govmdpi.com The synthesis of this compound itself has been achieved through various routes, including stereospecific synthesis from precursors like D-glucose or S-(−)-ethyl lactate (B86563). wikipedia.orgresearchgate.netresearchgate.netmdpi.com These synthetic methods provide the foundation for creating novel this compound-based probes with tailored properties, such as improved binding affinity, selectivity for specific receptor subtypes, or enhanced permeability into cells or tissues. nih.govnih.gov The design process often involves considering the structural requirements for interaction with the target and incorporating functional groups suitable for probe conjugation. nih.gov

Advanced Computational Modeling of this compound-Receptor Interactions

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for understanding the interactions between small molecules like this compound and their biological targets, such as muscarinic acetylcholine (B1216132) receptors. nih.govebsco.comwikipedia.org

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is used to predict the preferred binding orientation and affinity of a ligand (like this compound) to a receptor binding site. researchgate.net This technique helps to identify key residues involved in the interaction and estimate the strength of the binding. Molecular dynamics simulations, on the other hand, provide a dynamic view of the interaction over time, allowing researchers to observe the conformational changes of both the ligand and the receptor, the stability of the complex, and the role of the surrounding environment (e.g., water molecules, membrane lipids). nih.govebsco.comwikipedia.orgnih.gov Accelerated molecular dynamics (aMD) is a technique used to enhance sampling and observe binding events that might be too slow to capture with conventional molecular dynamics simulations. nih.gov By applying these computational approaches, researchers can gain detailed atomic-level insights into how this compound interacts with muscarinic receptors, potentially revealing differences in binding compared to muscarine and other cholinergic ligands. nih.govresearchgate.net These insights can inform the rational design of novel this compound-based molecular probes or potential therapeutic agents. nih.govnih.gov

Unraveling Complex Biosynthetic Pathways and Metabolite Networks

This compound is a natural product, and understanding its biosynthetic pathway is crucial for comprehending its origins and potential regulation within the producing organism. While the specific pathway for this compound is not detailed in the search results, the biosynthesis of related alkaloids and fungal metabolites often involves complex enzymatic steps and interconnected metabolic networks. institutoesfera.orgnou.edu.ngscribd.comdokumen.pub Research in this area utilizes techniques such as isotopic labeling, genetic studies of the producing organisms, and enzymatic assays to identify the precursor molecules, intermediate compounds, and the enzymes involved in the synthesis of this compound. Studying these pathways can also reveal how this compound synthesis is integrated with other metabolic processes in the fungus and how it might be influenced by environmental factors. Understanding the biosynthetic routes could potentially enable the biotechnological production of this compound or its analogs.

Application of this compound as a Tool in Cholinergic System Research

The cholinergic system, mediated by the neurotransmitter acetylcholine and its receptors (nicotinic and muscarinic), plays vital roles in both the central and peripheral nervous systems. dss.go.thnih.gov Muscarine and its analogs, including this compound, are valuable tools for studying the function and properties of muscarinic acetylcholine receptors. researchgate.netdss.go.thsmolecule.com By using this compound, researchers can selectively activate or modulate muscarinic receptors in experimental settings, helping to elucidate their roles in various physiological processes. nih.gov Although this compound's activity at muscarinic receptors might differ from that of muscarine, these differences can be exploited to distinguish between receptor subtypes or investigate specific aspects of receptor activation and signaling. researchgate.net this compound can be used in in vitro studies (e.g., receptor binding assays, functional assays) and potentially in vivo studies to probe the involvement of muscarinic receptors in neuronal circuits, smooth muscle contraction, glandular secretion, and other cholinergic responses. dss.go.thnih.gov Its use as a research tool contributes to a deeper understanding of cholinergic neurotransmission and the potential therapeutic targets within this system.

Q & A

Q. What experimental methodologies are recommended for synthesizing Epimuscarine with high purity and yield?

Synthesis of this compound requires precise stereochemical control due to its muscarinic receptor specificity. A common approach involves stereoselective cyclization of precursor amines, followed by purification via column chromatography (silica gel, eluent: chloroform/methanol). Characterization should include 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and chiral HPLC to confirm enantiomeric purity . For reproducibility, document reaction conditions (temperature, solvent ratios, catalyst loading) and validate yields across multiple batches.

Q. How can researchers validate this compound’s receptor selectivity in vitro?

Use radioligand binding assays with 3^3H-labeled muscarinic receptor subtypes (M1–M5) expressed in transfected cell lines. Compare inhibition constants (KiK_i) to assess selectivity. Functional assays (e.g., calcium mobilization or GTPγS binding) should complement binding data to confirm agonist/antagonist activity. Include atropine as a positive control and validate results across independent replicates to minimize batch variability .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Key techniques include:

  • NMR spectroscopy : Assign proton and carbon peaks to confirm stereochemistry.
  • IR spectroscopy : Identify functional groups (e.g., ester or amine moieties).
  • X-ray crystallography : Resolve crystal structure for absolute configuration (if single crystals are obtainable).
  • Mass spectrometry : Confirm molecular weight and fragmentation patterns. Cross-reference data with literature values from primary sources (e.g., Journal of Medicinal Chemistry) .

Advanced Research Questions

Q. How should researchers design studies to resolve contradictions in this compound’s reported efficacy across preclinical models?

Contradictions may arise from variations in animal models (e.g., species-specific receptor expression) or dosing regimens. Apply the PICO framework:

  • Population : Specify model organisms (e.g., transgenic mice vs. wild-type).
  • Intervention : Standardize dosing (mg/kg, route, frequency).
  • Comparison : Use positive controls (e.g., pilocarpine for muscarinic effects).
  • Outcome : Define efficacy metrics (e.g., EC50_{50}, receptor occupancy). Conduct meta-analyses of existing data to identify confounding variables and use multivariate regression to isolate contributing factors .

Q. What strategies mitigate batch-to-batch variability in this compound’s pharmacological activity?

Variability often stems from impurities or unstable stereochemistry. Implement:

  • Quality control (QC) protocols : Require ≥95% purity (HPLC) and enantiomeric excess ≥98% (chiral HPLC).
  • Stability studies : Test compound integrity under storage conditions (e.g., -80°C, desiccated).
  • Biological validation : Pre-test each batch in a standardized assay (e.g., M3 receptor activation) before full-scale experiments .

Q. How can computational modeling enhance the understanding of this compound’s receptor interaction dynamics?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding poses and residence times. Compare results with mutagenesis studies (e.g., alanine scanning of receptor binding pockets) to validate computational predictions. Use free-energy perturbation (FEP) calculations to quantify affinity changes for receptor mutants .

Data Management and Reproducibility

Q. What are best practices for documenting and sharing this compound-related research data?

  • Raw data : Store NMR/MS spectra, assay readouts, and simulation trajectories in FAIR-aligned repositories (e.g., Zenodo).
  • Metadata : Include experimental parameters (e.g., buffer pH, incubation time).
  • Code : Share analysis scripts (e.g., Python/R for dose-response curves) on GitHub with DOI assignment. Reference the Data Management Plan (DMP) template from for ERC compliance .

Tables for Methodological Reference

Q. Table 1. Key Parameters for this compound Synthesis

ParameterOptimal ValueValidation Method
Reaction Temperature0–4°CThermocouple monitoring
Catalyst Loading5 mol%TLC/HPLC tracking
Chiral Purity≥98% eeChiral HPLC (Chiralpak AD-H column)
Yield60–70%Gravimetric analysis

Q. Table 2. Common Pitfalls in this compound Studies

PitfallSolutionEvidence Source
Batch variabilityPre-test batches in bioassays
Non-reproducible binding dataStandardize receptor preparation protocols
Overinterpretation of computational modelsValidate with mutagenesis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.